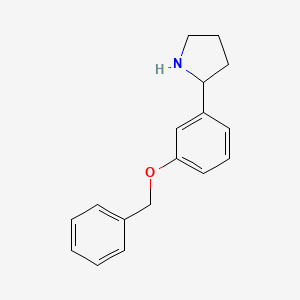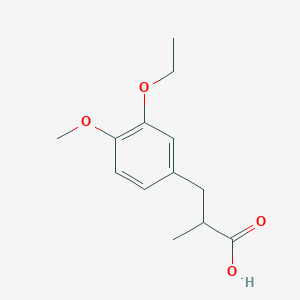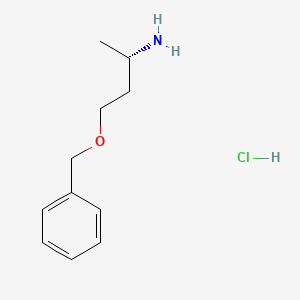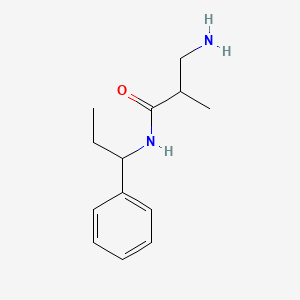
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with a carboxylic acid derivative in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
- 4-Cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- 4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Uniqueness
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10O5S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c7-5(8)6(9)1-3-12(10,11)4-2-6/h9H,1-4H2,(H,7,8) |
InChI Key |
FHSQSKFVZJCIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)

![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)



![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)




